Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Description

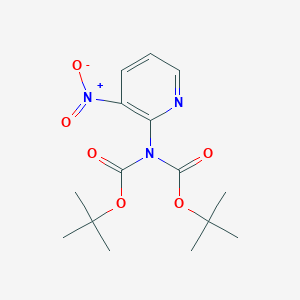

Its structure combines steric protection from the tert-butyl groups with the electron-withdrawing nitro group on the pyridine ring, making it reactive in coupling reactions and suitable for pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKVOBASBFCVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc₂O. In the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine , the amine is deprotonated, enhancing its nucleophilicity. The first equivalent of Boc₂O forms a mono-protected carbamate intermediate, which subsequently reacts with a second equivalent to yield the bis-Boc product. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF) , with reactions conducted at room temperature or mild heating (25–40°C).

Key Considerations :

-

Stoichiometry : A 2:1 molar ratio of Boc₂O to 2-amino-3-nitropyridine ensures complete bis-protection.

-

Purification : The crude product is often purified via column chromatography using silica gel and a hexane-ethyl acetate gradient.

-

Yield : While explicit yield data are unavailable for this compound, analogous Boc protections of aromatic amines typically achieve 70–85% efficiency.

Patent-Based Synthesis Involving Amine Salts and Carbonic Acid Halides

A patent by Los (1984) describes a scalable process for synthesizing N-substituted imidodicarbonic acid diaryl esters, adaptable to the target compound. This method employs amine salts and carbonic acid aryl ester halides under high-temperature conditions.

Process Overview

-

Starting Materials :

-

2-Amino-3-nitropyridine hydrochloride (amine salt).

-

Di-tert-butyl dicarbonate chloride (synthesized from Boc₂O and thionyl chloride).

-

-

Reaction Setup :

The amine salt is reacted with excess carbonic acid ester halide (e.g., Boc-O-COCl) in a high-boiling solvent like chlorobenzene at 170–250°C. The absence of an acid scavenger simplifies workup, as the HCl byproduct is volatilized. -

Workup and Isolation :

Post-reaction, the mixture is distilled to remove solvents and unreacted reagents. The product is recrystallized from acetone/hexane to achieve >95% purity.

Advantages :

-

Scalability : Suitable for industrial production due to minimal intermediate purification.

-

Efficiency : Yields for analogous compounds range from 65–80%.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Boc Protection | Mild, room temperature | 70–85%* | Moderate | Low |

| Patent-Based | High-temperature | 65–80% | High | Moderate |

| Ring-Opening | Multi-step | N/A | Low | High |

*Estimated based on analogous reactions.

Optimization Strategies

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Acidic or basic hydrolysis using HCl or NaOH.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

Oxidation: Formation of nitro derivatives.

Substitution: Formation of carboxylic acids.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications :

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities due to the presence of the nitro group.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Reactivity and Stability

- Pyridine vs. Pyrimidine Substituents: Target Compound (3-Nitro-2-Pyridinyl): The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in Suzuki couplings). However, the nitro group’s strong electron-withdrawing nature may necessitate careful handling to avoid unintended reduction . The bromo and methoxy substituents offer sites for further functionalization (e.g., cross-coupling), but the methoxy group’s electron-donating nature reduces reactivity compared to nitro .

- Aromatic vs. This contrasts with the target compound’s planar pyridinyl group, which allows for π-π interactions in catalytic systems . Analog with 4-Bromo-2-Chlorophenyl (CAS 1314987-48-8): Halogenated aryl groups (Br, Cl) provide sites for cross-coupling but lack the nitro group’s electron-withdrawing effects. This results in lower electrophilicity compared to the target compound .

2.2 Physical Properties

*Estimated based on analogs. The nitro group’s polarity likely elevates boiling points relative to halogenated analogs.

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of this compound to improve yield and purity?

Employ statistical Design of Experiments (DoE) methodologies to systematically evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of experiments by 40–60% while identifying interactions between parameters like molar ratios (1:1–1:2.5) and reaction duration (6–24 hours). Response Surface Methodology (RSM) further refines optimal conditions, minimizing trial-and-error approaches .

Q. Which purification techniques are recommended for isolating this compound with high purity?

Utilize membrane separation technologies (e.g., nanofiltration) or chromatographic methods (e.g., reverse-phase HPLC) tailored to the compound’s hydrophobicity and nitro-pyridinyl functional groups. Solvent selection (e.g., acetonitrile/water gradients) should align with polarity parameters derived from computational solubility simulations .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to elucidate reaction mechanisms involving this compound?

Combine quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) with automated reaction path searches to model transition states and intermediates. For instance, activation energy predictions (±5 kcal/mol accuracy) can guide experimental validation of proposed mechanisms, such as nitro-group participation in electron transfer processes .

Q. What methodologies are recommended for resolving contradictory data in kinetic studies of this compound’s reactions?

Apply multivariate statistical analysis (e.g., Principal Component Analysis) to identify confounding variables (e.g., trace moisture, light exposure). Replicate experiments under controlled conditions (e.g., inert atmosphere, monochromatic light) and use Bayesian inference to quantify uncertainty in rate constant measurements .

Q. How should researchers design experiments to investigate the compound’s stability under environmental conditions?

Conduct accelerated degradation studies using DOE principles, varying pH (2–12), UV intensity, and oxidative stressors (e.g., H₂O₂). Monitor degradation products via LC-MS and correlate stability trends with computational predictions of bond dissociation energies .

Safety and Procedural Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Implement hazard-specific controls :

- Use explosion-proof equipment due to nitro-group instability under thermal stress.

- Store waste in sealed, inert containers (e.g., fluoropolymer-lined) and coordinate with certified hazardous waste disposal services to mitigate environmental release risks .

Methodological Tables

| Experimental Design Parameters (Synthesis Optimization) |

|---|

| Variable |

| Reaction Temperature |

| Catalyst Loading |

| Solvent Polarity (ET₃₀) |

| Computational Modeling Parameters |

|---|

| Method |

| Basis Set |

| Solvent Model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.